molecular formula C18H21BrO5S B6434463 4-tert-butylphenyl 4-bromo-2,5-dimethoxybenzene-1-sulfonate CAS No. 2419472-34-5

4-tert-butylphenyl 4-bromo-2,5-dimethoxybenzene-1-sulfonate

Cat. No. B6434463
CAS RN: 2419472-34-5
M. Wt: 429.3 g/mol
InChI Key: MEFCYSKONDWQMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-Butylphenyl 4-bromo-2,5-dimethoxybenzene-1-sulfonate, or 4-TBPB-DMBS, is a synthetic organic compound derived from 4-tert-butylphenol and 2,5-dimethoxybenzene-1-sulfonic acid. It is a colorless solid that is widely used in scientific research as a precursor in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 4-TBPB-DMBS has also been studied for its potential biological activity, including its ability to modulate the activity of certain enzymes and receptors. This article will discuss the synthesis method of 4-TBPB-DMBS, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its future directions.

Scientific Research Applications

4-TBPB-DMBS is widely used in scientific research as a precursor in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has been studied for its potential biological activity, including its ability to modulate the activity of certain enzymes and receptors. For example, 4-TBPB-DMBS has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been found to bind to and activate the G-protein coupled receptor GPR55, which is involved in the regulation of pain, inflammation, and cancer.

Mechanism of Action

The mechanism of action of 4-TBPB-DMBS is not fully understood. However, it is believed to act by binding to and activating certain enzymes and receptors. For example, 4-TBPB-DMBS has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been found to bind to and activate the G-protein coupled receptor GPR55, which is involved in the regulation of pain, inflammation, and cancer.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-TBPB-DMBS are not fully understood. However, it has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been found to bind to and activate the G-protein coupled receptor GPR55, which is involved in the regulation of pain, inflammation, and cancer. Additionally, 4-TBPB-DMBS has been found to inhibit the enzyme 5'-nucleotidase, which is involved in the breakdown of nucleotides.

Advantages and Limitations for Lab Experiments

4-TBPB-DMBS has several advantages for use in laboratory experiments. It is a commercially available compound, so it is easy to obtain. It is also relatively stable, so it can be stored for long periods of time without degradation. Additionally, it is a colorless solid, so it is easy to visualize in experiments.
However, there are also some limitations to consider when using 4-TBPB-DMBS in laboratory experiments. It is a synthetic compound, so it may not be suitable for use in experiments involving natural products. Additionally, it is a relatively large molecule, so it may not be suitable for use in experiments involving small molecules.

Future Directions

There are several potential future directions for research on 4-TBPB-DMBS. Further research could be conducted to explore its potential biological activity, including its ability to modulate the activity of certain enzymes and receptors. Additionally, research could be conducted to explore its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Finally, research could be conducted to explore its potential toxicity and safety profile.

Synthesis Methods

4-TBPB-DMBS can be synthesized by a variety of methods, including the Williamson ether synthesis and the Ullmann reaction. In the Williamson ether synthesis, 4-tert-butylphenol is reacted with 2,5-dimethoxybenzene-1-sulfonic acid in the presence of anhydrous sodium carbonate, yielding 4-TBPB-DMBS as a white solid. The Ullmann reaction involves the coupling of 4-tert-butylphenol and 2,5-dimethoxybenzene-1-sulfonic acid in the presence of copper(I) chloride and a base, such as sodium hydroxide or potassium hydroxide. This reaction yields 4-TBPB-DMBS as a white solid.

properties

IUPAC Name

(4-tert-butylphenyl) 4-bromo-2,5-dimethoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrO5S/c1-18(2,3)12-6-8-13(9-7-12)24-25(20,21)17-11-15(22-4)14(19)10-16(17)23-5/h6-11H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFCYSKONDWQMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OS(=O)(=O)C2=C(C=C(C(=C2)OC)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Tert-butylphenyl 4-bromo-2,5-dimethoxybenzene-1-sulfonate

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